molecular formula C11H8Br2O B3014816 1,6-Dibromo-2-methoxynaphthalene CAS No. 66996-59-6

1,6-Dibromo-2-methoxynaphthalene

Cat. No.: B3014816
CAS No.: 66996-59-6
M. Wt: 315.992
InChI Key: HFEOLDKRKNUVAD-UHFFFAOYSA-N
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Description

1,6-Dibromo-2-methoxynaphthalene is an organic compound with the molecular formula C11H8Br2O. It is a brominated derivative of methoxynaphthalene, characterized by the presence of two bromine atoms at positions 1 and 6, and a methoxy group at position 2 on the naphthalene ring. This compound is of interest due to its applications in organic synthesis and potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dibromo-2-methoxynaphthalene can be synthesized through a multi-step process starting from 2-naphthol. The general steps involved are:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent choice, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromo-2-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,6-Dibromo-2-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-dibromo-2-methoxynaphthalene in chemical reactions involves the activation of the bromine atoms and the methoxy group. The bromine atoms can act as leaving groups in substitution reactions, while the methoxy group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the naphthalene ring .

Biological Activity

1,6-Dibromo-2-methoxynaphthalene is a polycyclic aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and a methoxy group attached to the naphthalene ring. Its chemical formula is C11H8Br2OC_{11}H_8Br_2O . The structural features significantly influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This can disrupt biochemical pathways essential for cell survival and proliferation .
  • Anticancer Properties : Studies have indicated that this compound exhibits potential anticancer effects, particularly against certain cancer cell lines. Its activity appears to be dose-dependent and influenced by the specific molecular configuration .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated that this compound inhibits the growth of various cancer cell lines. For instance, it was found to significantly reduce the viability of breast cancer cells in a dose-dependent manner .
  • Mechanistic Insights : The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

Enzyme Interaction Studies

Research has also focused on how this compound interacts with enzymes:

  • Protein Binding : It has been shown to bind effectively to certain enzymes, leading to altered catalytic activity. This interaction could be leveraged for therapeutic applications targeting specific diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameStructure FeaturesBiological Activity
This compoundTwo bromine atoms and one methoxy groupAnticancer activity; enzyme inhibition
6-Bromo-2-naphtholSingle bromine atomModerate enzyme inhibition
2-Bromo-6-methoxynaphthaleneSimilar structure without dibrominationLower biological activity

This table illustrates that while related compounds may exhibit some biological activity, this compound's unique structure enhances its potency as an anticancer agent.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Breast Cancer Cells : A study published in a peer-reviewed journal reported that treatment with varying concentrations of this compound resulted in a significant decrease in cell proliferation and induction of apoptosis in MCF-7 breast cancer cells .
  • Enzyme Inhibition Assays : Another study investigated the compound's role as an enzyme inhibitor. Results indicated that it effectively inhibited specific kinases involved in cancer progression .

Properties

IUPAC Name

1,6-dibromo-2-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2O/c1-14-10-5-2-7-6-8(12)3-4-9(7)11(10)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEOLDKRKNUVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66996-59-6
Record name 1,6-DIBROMO-2-METHOXY-NAPHTHALENE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Bromo-2-methoxynaphthalene (5.9 g, 24.81 mmol, 1 eq) and NBS (4.41, 24.81 mmol, 1 eq) are boiled in 50 ml of THF under reflux for 2 h. After washing with 1 N HCl, the organic phase is dried over magnesium sulfate, filtered and concentrated in vacuum on a rotary evaporator. The compound is obtained in quantitative yield (7.8 g).
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
24.81 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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